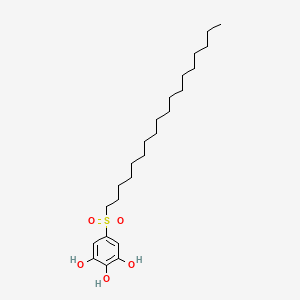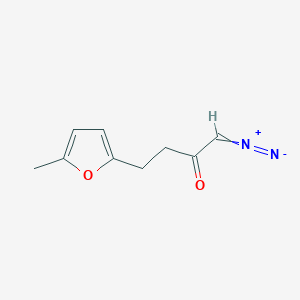![molecular formula C32H42O B14327518 4-(2-Methylbutyl)-4'-[(4-octylphenoxy)methyl]-1,1'-biphenyl CAS No. 103481-38-5](/img/structure/B14327518.png)
4-(2-Methylbutyl)-4'-[(4-octylphenoxy)methyl]-1,1'-biphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Methylbutyl)-4’-[(4-octylphenoxy)methyl]-1,1’-biphenyl is an organic compound that belongs to the biphenyl family. Biphenyl compounds are characterized by two benzene rings connected by a single bond. This particular compound features additional functional groups that may impart unique chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylbutyl)-4’-[(4-octylphenoxy)methyl]-1,1’-biphenyl typically involves several steps:
Formation of the biphenyl core: This can be achieved through a Suzuki coupling reaction between two aryl halides in the presence of a palladium catalyst.
Introduction of the 2-Methylbutyl group: This can be done via Friedel-Crafts alkylation using 2-methylbutyl chloride and an aluminum chloride catalyst.
Attachment of the 4-octylphenoxy group: This step may involve etherification using 4-octylphenol and a suitable base such as sodium hydride.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the alkyl side chains, leading to the formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can occur at the aromatic rings or the functional groups, potentially leading to the formation of hydrogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NaOH, NH₃) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alkanes or alcohols.
科学的研究の応用
Chemistry: As a building block for more complex molecules in organic synthesis.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of advanced materials, such as liquid crystals or polymers.
作用機序
The mechanism of action of 4-(2-Methylbutyl)-4’-[(4-octylphenoxy)methyl]-1,1’-biphenyl depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.
類似化合物との比較
Similar Compounds
Biphenyl: The parent compound with two benzene rings.
4,4’-Dihydroxybiphenyl: A biphenyl derivative with hydroxyl groups.
4,4’-Dichlorobiphenyl: A biphenyl derivative with chlorine atoms.
Uniqueness
4-(2-Methylbutyl)-4’-[(4-octylphenoxy)methyl]-1,1’-biphenyl is unique due to its specific functional groups, which may impart distinct chemical and physical properties compared to other biphenyl derivatives
特性
CAS番号 |
103481-38-5 |
|---|---|
分子式 |
C32H42O |
分子量 |
442.7 g/mol |
IUPAC名 |
1-[4-(2-methylbutyl)phenyl]-4-[(4-octylphenoxy)methyl]benzene |
InChI |
InChI=1S/C32H42O/c1-4-6-7-8-9-10-11-27-16-22-32(23-17-27)33-25-29-14-20-31(21-15-29)30-18-12-28(13-19-30)24-26(3)5-2/h12-23,26H,4-11,24-25H2,1-3H3 |
InChIキー |
YMRGDLJQLOAVLE-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC1=CC=C(C=C1)OCC2=CC=C(C=C2)C3=CC=C(C=C3)CC(C)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


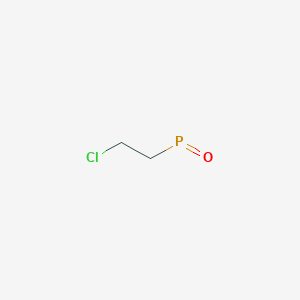
![4-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}butan-2-one](/img/structure/B14327442.png)
![(2E)-3-Methyl-N-[3-(triethoxysilyl)propyl]butan-2-imine](/img/structure/B14327449.png)
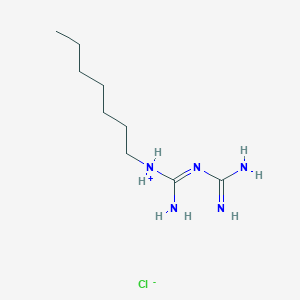

![Ethyl 2-cyano-3-[(prop-2-en-1-yl)amino]prop-2-enoate](/img/structure/B14327454.png)
![3H-Pyrazolo[4,3-c]quinolin-3-one, 2,5-dihydro-2-(5-methyl-2-thienyl)-](/img/structure/B14327456.png)

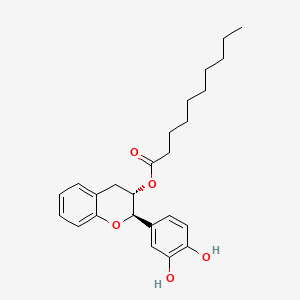
![Difluoro[(pentafluoroethyl)sulfanyl]amine](/img/structure/B14327483.png)
![1-Ethylpyrrolo[1,2-a]pyrazine](/img/structure/B14327490.png)
